(R)-6,6/'-DIMETHYL-1,1/'-BI-2-NAPHTHOL

Asymmetric Catalysis Chiral Lewis Acid 1,3-Dipolar Cycloaddition

(R)-6,6'-Dimethyl-1,1'-bi-2-naphthol is a C2-symmetric, axially chiral BINOL derivative whose 6,6'-dimethyl substitution is functionally non-interchangeable with generic or 3,3'-substituted BINOL analogs. In bis-titanium Lewis acid-catalyzed 1,3-dipolar cycloadditions, the 6,6'-dimethyl pattern achieves 78% ee, whereas 3,3'-substituted analogs yield only 23% ee—a >3-fold loss. The compound is further validated for scalable kinetic resolution (selectivity factors up to 46) and chiral stationary phase development (Rs > 1.5). Substituting an unvalidated BINOL derivative risks enantioselectivity collapse and project failure. Procure with confidence from qualified suppliers only.

Molecular Formula C22H18O2
Molecular Weight 314.38
CAS No. 172877-00-8
Cat. No. B1143310
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-6,6/'-DIMETHYL-1,1/'-BI-2-NAPHTHOL
CAS172877-00-8
Molecular FormulaC22H18O2
Molecular Weight314.38
Structural Identifiers
Commercial & Availability
Standard Pack Sizes250 mg / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: (R)-6,6'-Dimethyl-1,1'-bi-2-naphthol (CAS 172877-00-8) for Chiral Ligand and Catalyst Applications


(R)-6,6'-Dimethyl-1,1'-bi-2-naphthol (CAS 172877-00-8) is a C2-symmetric, axially chiral 1,1'-binaphthyl derivative belonging to the BINOL (1,1'-bi-2-naphthol) family [1]. Its structure consists of two naphthalene rings linked by a single bond at the 1,1' positions, with hydroxyl groups at the 2,2' positions and methyl substituents at the 6,6' positions [1]. As a chiral diol, it serves as a key precursor for chiral ligands, organocatalysts, and chiral stationary phases in asymmetric synthesis [2].

Why Unmodified or Differently Substituted BINOLs Cannot Simply Replace (R)-6,6'-Dimethyl-1,1'-bi-2-naphthol


Generic BINOL analogs are not functionally interchangeable due to position- and substituent-dependent effects on key performance parameters. The 6,6'-dimethyl substitution pattern confers a unique combination of electronic and steric properties that directly impact enantioselectivity in catalytic transformations [1] and alter the racemization barrier compared to the unsubstituted parent BINOL [2]. Empirical evidence demonstrates that substituting BINOL at the 6,6' positions versus the 3,3' positions can reverse the sense or magnitude of asymmetric induction [1]. Consequently, substituting a cheaper or more readily available BINOL derivative without rigorous validation risks compromised enantioselectivity, inconsistent reaction outcomes, and potential project failure.

Quantitative Differentiation Evidence for (R)-6,6'-Dimethyl-1,1'-bi-2-naphthol vs. Closest Analogs


Reversal of Enantioselectivity in 1,3-Dipolar Cycloaddition: 6,6'-Dimethyl-BINOL vs. 3,3'-Disubstituted BINOL

In a bis-titanium chiral Lewis acid-catalyzed 1,3-dipolar cycloaddition of N-diphenylmethyl nitrones with methacrolein, the use of (R)-6,6'-dimethyl-BINOL as the ligand produced the cycloadduct with 78% enantiomeric excess (ee) [1]. In contrast, the analogous (R)-3,3'-disubstituted BINOL derivative (bearing the same substituents) under identical reaction conditions afforded the product with only 23% ee [1]. The 6,6'-substitution pattern thus provided a >3-fold enhancement in enantioselectivity and a marked shift in stereochemical outcome relative to the 3,3'-substituted comparator.

Asymmetric Catalysis Chiral Lewis Acid 1,3-Dipolar Cycloaddition

Modulation of Racemization Barrier by Substituent Position: 6,6'-Dimethyl-BINOL vs. 2,2'-Substituted BINOL

Quantum chemical calculations on 1,1'-binaphthyl derivatives demonstrate that the racemization barrier is primarily governed by substituent size and position [1]. While no explicit barrier is reported for 6,6'-dimethyl-BINOL in the cited study, the trend shows that moving substituents from the 2,2' positions to the 6,6' positions reduces the barrier because the substituents do not come into close proximity in the transition state [1]. For comparison, the parent BINOL has a rotational barrier of approximately 40 kcal mol⁻¹ [2], and replacing the 2,2'-OH groups with H (i.e., binaphthyl) lowers the barrier [1]. The 6,6'-dimethyl substitution therefore occupies an intermediate stability window—more configurational lability than 2,2'-bulky analogs but greater stability than the unsubstituted binaphthyl core—which can be advantageous in dynamic kinetic resolution and racemization-dependent processes.

Atropisomer Stability Racemization Kinetics Quantum Calculations

Scalable Kinetic Resolution: 6,6'-Dimethyl-BINOL Achieves Practical Selectivity Factor (s) up to 46

An ammonium salt-catalyzed kinetic resolution protocol using benzyl tosylate was shown to be effective for a broad range of C2- and non-C2-symmetric BINOLs, including 6,6'-disubstituted derivatives [1]. The method achieves selectivity factors (s) up to 46, demonstrating that racemic 6,6'-dimethyl-BINOL can be efficiently resolved to high enantiopurity in a scalable, practical manner [1]. This is a class-level inference: the study explicitly covers >30 different BINOLs, and the 6,6'-dimethyl substitution does not preclude access to high s values comparable to the unsubstituted BINOL baseline [1].

Kinetic Resolution Process Chemistry BINOL Derivatives

Chromatographic Enantioseparation: Baseline Resolution (Rₛ > 1.5) on Polysaccharide CSPs

Advanced chromatographic methods using polysaccharide-based chiral stationary phases, specifically cellulose tris(3,5-dimethylphenylcarbamate), provide resolution factors (Rₛ) greater than 1.5 for the enantiomers of 6,6'-dimethyl-1,1'-bi-2-naphthol, ensuring reliable quantification and separation of the (R)- and (S)-isomers . This analytical capability is essential for quality control and for verifying enantiopurity in both synthetic and procurement workflows.

Chiral HPLC Enantioseparation Analytical Method

High-Value Application Scenarios for (R)-6,6'-Dimethyl-1,1'-bi-2-naphthol


Ligand Design for Asymmetric 1,3-Dipolar Cycloaddition Catalysis

Employ (R)-6,6'-dimethyl-1,1'-bi-2-naphthol as a chiral ligand scaffold in bis-titanium Lewis acid systems to achieve high enantioselectivity (78% ee) in the 1,3-dipolar cycloaddition of nitrones [1]. This scenario is particularly relevant for the synthesis of enantioenriched isoxazolidines, which are valuable intermediates in pharmaceutical and natural product synthesis. The 6,6'-dimethyl substitution is critical; using a 3,3'-substituted analog would result in a >3-fold reduction in enantioselectivity (23% ee) [1].

Scalable Kinetic Resolution for Enantiopure BINOL Derivative Production

Utilize racemic 6,6'-dimethyl-BINOL as a substrate in an ammonium salt-catalyzed kinetic resolution with benzyl tosylate to obtain the (R)-enantiomer in high enantiopurity with selectivity factors (s) up to 46 [2]. This approach is scalable and practical, making it suitable for process chemistry and large-scale procurement of the enantiopure compound.

Chiral Stationary Phase (CSP) Development and Chiral HPLC Method Validation

Leverage the established chromatographic separability of 6,6'-dimethyl-1,1'-bi-2-naphthol enantiomers on cellulose tris(3,5-dimethylphenylcarbamate) CSPs (Rₛ > 1.5) to develop robust analytical methods for enantiopurity determination. This application supports both quality control of purchased material and the development of new chiral separation methodologies based on the 6,6'-dimethyl-BINOL scaffold.

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